2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide
CAS No.:
Cat. No.: VC18267672
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O |
|---|---|
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 2-(ethylamino)-4-(3-methylpyrazol-1-yl)butanamide |
| Standard InChI | InChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-6-4-8(2)13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15) |
| Standard InChI Key | XBLYBXWJBTVSII-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(CCN1C=CC(=N1)C)C(=O)N |
Introduction
2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential applications. This compound combines an ethylamino group and a pyrazole ring, specifically a 3-methyl-1H-pyrazole moiety, within a butanamide framework. The molecular formula and weight of this compound are not explicitly detailed in the available sources, but similar compounds typically have a molecular weight around 224.30 g/mol.
Synthesis
The synthesis of 2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. While specific synthesis details for this compound are not provided, similar compounds are often synthesized through reactions involving pyrazole derivatives and amines, facilitated by bases such as sodium hydride or potassium carbonate.
Potential Applications
2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide has potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique structure suggests it could interact with biological targets such as enzymes or receptors, modulating their activity and leading to various downstream effects in biological systems.
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to biological activity. |
| Biochemistry | Interaction studies to understand pharmacodynamics and pharmacokinetics. |
Chemical Reactions
This compound can undergo various chemical reactions typical of amides and pyrazoles. For instance, oxidation reactions can modify the functional groups present, depending on the oxidizing agent used.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume